Selectivity Profile in HMG-CoA Reductase Inhibition: N-Hexyl-4-methoxybenzamide vs. Active Inhibitors
N-Hexyl-4-methoxybenzamide was evaluated for its ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. While it lacks significant inhibitory activity, this data is critical for defining its selectivity profile. Its weak inhibition (IC₅₀ ~240 µM) provides a clear baseline to differentiate it from potent, structurally-related HMG-CoA reductase inhibitors [1]. This lack of activity confirms its utility as a negative control or a selective probe for other targets.
| Evidence Dimension | HMG-CoA Reductase Inhibitory Activity |
|---|---|
| Target Compound Data | IC₅₀: 240,000 nM (240 µM) |
| Comparator Or Baseline | Potent HMG-CoA Reductase Inhibitors (e.g., BDBM175098, IC₅₀: 53.8 nM) |
| Quantified Difference | ~4,460-fold lower potency |
| Conditions | CD rat liver microsomal-cytosol fraction; inhibition of nonsaponifiable lipid synthesis using [2-¹⁴C]acetate |
Why This Matters
This quantitative data establishes the compound as a selective tool that does not interfere with HMG-CoA reductase, a critical consideration for studies involving cholesterol metabolism or off-target screening.
- [1] BindingDB. (n.d.). BDBM50009728 CHEMBL3246895: Inhibition of HMG-CoA reductase. View Source
